(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.: 132679-61-9
VCID: VC20807475
InChI: InChI=1S/C11H13FN4O5/c1-5(2)10(11(13)17)14-7-3-6(12)8(15(18)19)4-9(7)16(20)21/h3-5,10,14H,1-2H3,(H2,13,17)/t10-/m0/s1
SMILES: CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Molecular Formula: C11H13FN4O5
Molecular Weight: 300.24 g/mol

(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide

CAS No.: 132679-61-9

Cat. No.: VC20807475

Molecular Formula: C11H13FN4O5

Molecular Weight: 300.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide - 132679-61-9

Specification

CAS No. 132679-61-9
Molecular Formula C11H13FN4O5
Molecular Weight 300.24 g/mol
IUPAC Name (2S)-2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide
Standard InChI InChI=1S/C11H13FN4O5/c1-5(2)10(11(13)17)14-7-3-6(12)8(15(18)19)4-9(7)16(20)21/h3-5,10,14H,1-2H3,(H2,13,17)/t10-/m0/s1
Standard InChI Key ZTFFRKNPAXXEBL-JTQLQIEISA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
SMILES CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Canonical SMILES CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F

Introduction

Chemical Identity and Structure

Nomenclature and Identification

(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide is identified by CAS number 132679-61-9 and is also known by several synonyms including N-(2,4-Dinitro-5-fluorophenyl)-L-valinamide and FDNP-Val-NH2 . The compound has been registered with the European Community (EC) Number 635-049-2 and DSSTox Substance ID DTXSID80563340 . This chiral compound represents the S-enantiomer configuration, corresponding to the L-form in traditional amino acid stereochemical nomenclature.

Molecular Structure and Properties

The molecule features a structural backbone derived from L-valine, with a fluorinated dinitrophenyl group attached to the alpha-amino position. Its molecular formula is C11H13FN4O5, containing a fluorine atom, multiple nitrogen atoms including those in nitro groups, and oxygen atoms in various functional groups . The structure contains several key functional groups:

  • A 5-fluoro-2,4-dinitrophenyl moiety

  • A secondary amine linkage

  • An amide group

  • A chiral center with S-configuration

  • An isopropyl side chain from the valine portion

Table 1: Physical and Chemical Properties of (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide

PropertyValue
Molecular FormulaC11H13FN4O5
CAS Registry Number132679-61-9
European Community Number635-049-2
Stereochemical ConfigurationS-enantiomer (L-form)
Functional GroupsFluorophenyl, dinitro, secondary amine, amide, isopropyl
Formal IUPAC Name(S)-2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide

Synthesis and Preparation

Synthetic Methodology

The synthesis of (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide involves a nucleophilic substitution reaction where one fluorine atom in 1,5-difluoro-2,4-dinitrobenzene (DFDNB) is replaced by L-valinamide . This reaction proceeds under basic conditions, typically using sodium bicarbonate as the base in acetone as the solvent medium. The reaction generally requires moderate temperatures in the range of 40-50°C to achieve optimal yield and product purity.

Comparative Synthetic Approaches

This synthetic approach parallels methods used to create other structural variants of Marfey's reagent, including FDNP-L-Met-NH2 and FDNP-D-Phg-NH2, which have been documented in research conducted at the Indian Institute of Technology Roorkee . The general synthetic strategy for these compounds follows a similar pattern, where DFDNB serves as the core starting material that undergoes nucleophilic aromatic substitution with various amino acid amides.

Analytical Applications

Role in Chiral Analysis

The primary analytical utility of (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide lies in its capacity to form diastereomeric derivatives with amino acids, enabling their separation and quantification via high-performance liquid chromatography (HPLC) . When this compound reacts with an amino acid, it creates diastereomers that exhibit different chromatographic behaviors, allowing for effective resolution of enantiomeric mixtures. This property is particularly valuable in pharmaceutical analysis, biochemical research, and food science applications where determining enantiomeric composition is crucial.

Chromatographic Separation Parameters

Research has demonstrated that diastereomeric derivatives formed with (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide can be effectively separated on reversed-phase C18 HPLC columns using linear gradients of acetonitrile and aqueous trifluoroacetic acid (TFA) . This separation methodology has been systematically applied to a range of amino acids, yielding reproducible and reliable results for analytical determinations.

Comparative Efficacy with Other Marfey's Reagents

Comparative studies have evaluated the separation efficiency of (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide against other Marfey's reagent variants. Research conducted on the derivatization of twenty-six α-amino acids has demonstrated distinct separation patterns across different reagent variants . Among the compounds evaluated, FDNP-L-Val-NH2 exhibits particular efficacy for specific amino acid combinations, making it a valuable addition to the analytical chemist's toolkit.

Table 2: Comparative Analysis of Selected Marfey's Reagent Variants

Reagent VariantAmino Acid DerivatizedAnalytical AdvantagesTypical Separation Conditions
FDNP-L-Val-NH2 (Subject compound)26 α-amino acids testedEffective for various amino acid combinationsReversed-phase C18, acetonitrile/TFA gradient
FDNP-L-Met-NH226 α-amino acids testedAlternative selectivity profileReversed-phase C18, acetonitrile/TFA gradient
FDNP-D-Phg-NH226 α-amino acids testedComplementary separation characteristicsReversed-phase C18, acetonitrile/TFA gradient
FDNP-L-Ala-NH2 (Original Marfey's reagent)Standard referenceBenchmark for comparisonReversed-phase C18, acetonitrile/TFA gradient

Research Findings for Specific Amino Acids

Research has specifically examined the separation of diastereomers of five representative amino acids (Alanine, Phenylalanine, Serine, Aspartic acid, and Asparagine) prepared with various Marfey's reagent variants including (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide . These comparative analyses provide valuable insights into the selective capabilities of different reagent variants and guide the selection of optimal analytical approaches for specific amino acid analyses.

Hazard CategoryClassification (Percentage of Notifications)Associated Precautionary Statements
Skin IrritationCategory 2 (100%)P264, P280, P302+P352, P321, P332+P317, P362+P364
Eye IrritationCategory 2 (100%)P264, P280, P305+P351+P338, P337+P317
Specific Target Organ Toxicity - Single ExposureCategory 3 (100%) - Respiratory tract irritationP261, P271, P304+P340, P319, P403+P233, P405, P501

Current Research and Future Directions

Recent Developments in Analytical Applications

Research continues to expand the analytical applications of (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide beyond conventional amino acid analysis. Contemporary investigations have explored its utility in analyzing complex biological matrices, pharmaceutical formulations, and environmental samples, highlighting the versatility of this chiral reagent in diverse analytical contexts.

Emerging Trends and Future Research Opportunities

Several promising research directions for (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide include:

  • Development of miniaturized and high-throughput analytical methods leveraging this compound

  • Application in metabolomics and proteomics research for chiral analysis

  • Integration with modern analytical platforms including LC-MS/MS for enhanced sensitivity

  • Exploration of green chemistry approaches to its synthesis and application

  • Investigation of its potential utility in asymmetric synthesis as a chiral auxiliary

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